1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring and a chloropyridine group. It is a white solid at room temperature and is soluble in certain organic solvents . This compound is notable for its unique structure, which combines the stability of the cyclobutane ring with the reactivity of the chloropyridine moiety.
Preparation Methods
The synthesis of 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 2-chloropyridine with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process may also involve the use of solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The chloropyridine group can bind to enzymes or receptors, modulating their activity. The cyclobutane ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Chloropyridin-4-yl)ethanone: This compound has a similar chloropyridine group but differs in the presence of an ethanone group instead of a cyclobutane ring.
2-Chloro-4-acetylpyridine: Similar to the previous compound, it contains a chloropyridine group but with an acetyl group attached.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the chloropyridine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1260671-03-1 |
---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
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